molecular formula C10H17BrO B13528497 ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane

((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane

Cat. No.: B13528497
M. Wt: 233.14 g/mol
InChI Key: YZRHZISWKPKDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane is a bicyclic organobromine compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methoxy linker attached to a cyclopentane ring. The methoxy group contributes to its stability as an ether, while the cyclopentane moiety adds hydrophobicity.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]methoxycyclopentane

InChI

InChI=1S/C10H17BrO/c11-7-10(5-6-10)8-12-9-3-1-2-4-9/h9H,1-8H2

InChI Key

YZRHZISWKPKDLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCC2(CC2)CBr

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopropylmethoxy Intermediate

Step 1: Formation of Cyclopropylmethanol

  • Method : Cyclopropylmethyl chloride or bromide reacts with magnesium or zinc in anhydrous ether to generate the Grignard reagent, which then reacts with formaldehyde to produce cyclopropylmethanol.

    Cyclopropylmethyl halide + Mg/Zn → Grignard reagent
    Grignard reagent + Formaldehyde → Cyclopropylmethanol
    
  • References : Standard Grignard protocols, as described in organic synthesis literature, are employed here.

Step 2: Etherification to Form Cyclopropylmethoxy

  • Method : Cyclopropylmethanol is reacted with a suitable cyclopentyl halide (e.g., cyclopentyl chloride) under Williamson ether synthesis conditions, using a base such as potassium carbonate in acetone or DMF.

    Cyclopropylmethanol + Cyclopentyl halide + Base → ((1-(Cyclopropyl)methoxy)cyclopentane)
    
  • Notes : The reaction conditions are optimized to favor mono-alkylation and prevent overreaction.

Bromomethylation of the Cyclopropyl Moiety

Step 3: Bromomethylation of Cyclopropyl Ring

  • Method : The key step involves introducing a bromomethyl group onto the cyclopropyl ring. This is achieved via radical bromination or nucleophilic substitution, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature conditions (~0–15°C).

  • Mechanism : The process involves the formation of a bromomethyl radical that abstracts a hydrogen atom from the cyclopropyl ring, leading to substitution at the desired position.

  • Reaction Conditions :

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), or sulfolane.
    • Temperature: Maintained below 15°C to control radical reactivity and minimize side reactions.
    • Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.
  • Reaction Scheme :

    Cyclopropylmethoxycyclopentane + NBS + AIBN → ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane
    
  • Research Findings : According to recent patents and research articles, the use of triarylphosphite in the presence of bromine and polar aprotic solvents enhances the selectivity and yield of bromomethyl cyclopropanes, reducing impurities and facilitating scale-up.

Final Coupling and Purification

Step 4: Purification

  • The crude product undergoes purification via column chromatography or recrystallization, with distillation under reduced pressure to isolate the high-purity target compound.

  • Analytical Data : Confirmed via NMR, IR, and mass spectrometry to ensure structural integrity and purity exceeding 99%.

Advanced Techniques and Optimization

Technique Description Benefits References
Continuous flow bromomethylation Microreactor technology for controlled radical reactions Improved safety, scalability, and yield US Patent US9809514B2
Use of triarylphosphites As a reagent to improve selectivity and reduce by-products Higher purity, industrial feasibility US Patent US20160355452A1
Polar aprotic solvents Dimethylformamide, sulfolane, DMSO Enhanced solubility and reaction control US Patent US9809514B2

Summary of the Synthesis Pathway

Cyclopropylmethyl halide → Cyclopropylmethanol → ((1-(Cyclopropyl)methoxy)cyclopentane) → Bromomethylation (NBS, radical initiator, polar aprotic solvent, low temperature) → ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane

Chemical Reactions Analysis

Types of Reactions

((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Data
Compound Molecular Formula Functional Groups Key Substituents
((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane Not explicitly provided* Bromomethyl, ether Cyclopropane, cyclopentane
1-(Bromomethyl)-1-methoxycyclopentane C₇H₁₁BrO Bromomethyl, ether Cyclopentane
1-Methylcyclopentanol C₆H₁₂O Hydroxyl, methyl Cyclopentane

*Inferred structure: Cyclopropane (C₃H₅) + bromomethyl (CH₂Br) + methoxy (OCH₂) + cyclopentane (C₅H₉).

Key Observations :

  • Ring Strain : The cyclopropane ring in the target compound introduces significant angle strain (~60°), enhancing its reactivity compared to the cyclopentane-based analogues .
  • Functional Groups: The bromomethyl group distinguishes it from 1-methylcyclopentanol (which has a hydroxyl group), enabling nucleophilic substitution (e.g., SN2 reactions).

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) Data for 1-(Bromomethyl)-1-methoxycyclopentane
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 193.02226 141.3
[M+Na]⁺ 215.00420 142.1
[M+NH₄]⁺ 210.04880 147.9

Comparison :

  • The target compound’s cyclopropane ring likely reduces its CCS compared to cyclopentane derivatives due to smaller ring size and compact geometry.
  • 1-Methylcyclopentanol, with a hydroxyl group, exhibits higher polarity and lower hydrophobicity than the bromine-containing analogues .

Biological Activity

The compound ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane is an intriguing molecule due to its unique structural features, including a cyclopropyl group and a bromomethyl substituent. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular structure of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane can be represented as follows:

CxHyBr\text{C}_x\text{H}_y\text{Br}

Where xx and yy correspond to the total number of carbon and hydrogen atoms, respectively. The presence of the bromine atom and the methoxy group contributes to its reactivity and biological interactions.

The biological activity of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromomethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with proteins and nucleic acids.

Key Mechanisms:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new chemical species that may exhibit different biological activities.
  • Hydrogen Bonding: The methoxy group can participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.

Biological Activities

Research indicates that compounds similar to ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane exhibit a range of biological activities:

  • Antimicrobial Activity: Some cyclopropyl-containing compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
  • Antiviral Properties: There is evidence suggesting that related compounds may inhibit viral replication, particularly in the case of HIV and HSV .
  • Enzyme Inhibition: Cyclopropane derivatives are known to act as enzyme inhibitors in metabolic pathways, which could be beneficial in treating diseases like cancer .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of cyclopropyl compounds:

  • Antimicrobial Effects: A study demonstrated that structurally similar cyclopropyl compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell membrane integrity .
  • Antiviral Activity: Research indicated that certain cyclopropyl derivatives effectively inhibited HIV protease, suggesting potential for development as antiviral agents .
  • Cancer Treatment: A compound with similar structural features was found to inhibit the growth of cancer cells by inducing apoptosis through modulation of signaling pathways associated with cell survival .

Research Findings

Recent studies have provided insights into the pharmacological potential of ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane:

StudyFindings
Identified antimicrobial properties against multiple pathogens.
Demonstrated antiviral activity against HIV.
Showed potential as a cancer therapeutic by inhibiting cell proliferation.

Q & A

Q. What synthetic strategies are recommended for preparing ((1-(Bromomethyl)cyclopropyl)methoxy)cyclopentane, and how can reaction conditions be optimized?

The synthesis involves two primary steps:

  • Step 1: Formation of the cyclopropyl methoxycyclopentane precursor via nucleophilic substitution. Cyclopentanol reacts with a cyclopropylmethyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).
  • Step 2: Bromination at the cyclopropane-attached methyl group using brominating agents like N-bromosuccinimide (NBS). Radical initiators (e.g., AIBN) in CCl₄ at 60–70°C for 6 hours minimize side reactions . Optimization includes solvent selection (non-polar solvents suppress elimination) and stoichiometric control (1:1.1 substrate:NBS). Yield improvements (up to 75%) are achieved via slow reagent addition and inert atmosphere maintenance.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H NMR: Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the bromomethyl group (CH₂Br) resonates as a singlet (δ 3.3–3.7 ppm). Methoxy protons show a singlet at δ 3.2–3.4 ppm .
  • ¹³C NMR: Cyclopropane carbons (10–15 ppm), methoxy carbon (~55 ppm), and brominated carbon (30–35 ppm).
  • HRMS: ESI+ ionization confirms molecular mass (C₁₀H₁₆BrO⁺: [M+H]⁺ = 249.0324) .

Advanced Research Questions

Q. How does the cyclopropane ring influence reactivity in cross-coupling reactions?

The ring’s angle strain (60° vs. ideal 109.5°) enhances electrophilicity at the bromomethyl carbon. In Pd-catalyzed Suzuki couplings, this strain facilitates oxidative addition but risks ring-opening byproducts. Ligand screening (e.g., XPhos) improves selectivity, achieving 65% yield in biaryl formation versus 40% for non-strained analogs. DFT calculations (B3LYP/6-311+G(d,p)) show a 12 kcal/mol lower activation barrier for strained systems .

Q. What competing pathways occur during nucleophilic substitutions, and how can they be controlled?

  • Competing Elimination: Base-mediated dehydrohalogenation forms cyclopropene derivatives. Using weak bases (NaHCO₃) and aprotic solvents (THF) suppresses this pathway.
  • Regioselectivity: The bromomethyl carbon exhibits higher electrophilicity (Fukui index f⁻ = 0.152) than adjacent carbons, favoring SN2 mechanisms. Kinetic studies (Eyring plots) reveal Δ‡H = 18 kcal/mol for substitution vs. 22 kcal/mol for elimination .

Q. What computational methods predict regioselectivity in ring-opening reactions?

  • DFT Calculations: At the M06-2X/def2-TZVP level, bond dissociation energies (BDEs) for cyclopropane C-C bonds (72 kcal/mol) indicate susceptibility to strain-driven cleavage.
  • Molecular Dynamics (MD): Simulates solvent effects, showing 30% faster ring-opening in polar solvents (DMSO) due to stabilization of transition states .

Methodological Recommendations

  • Kinetic Analysis: Use stopped-flow NMR to monitor substitution/elimination ratios in real time .
  • Stereochemical Control: Chiral GC columns (e.g., β-cyclodextrin) resolve enantiomers in ring-opening products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.